2-[(4R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid
Description
Chemical Structure and Key Features
The compound 2-[(4R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid is a thiazolidine derivative characterized by:
- A thiazolidine ring (a five-membered heterocycle containing sulfur and nitrogen).
- A tert-butoxycarbonyl (Boc) protecting group at position 3 of the ring.
- An acetic acid moiety at position 4, with R-configuration at the chiral center (C4).
- Molecular formula: C10H17NO4S; molecular weight: 247.32 g/mol .
Synthesis and Stability
The Boc group is introduced via standard carbamate-forming reactions, often using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The stereochemistry at C4 is critical and may be achieved through enantioselective synthesis or chiral resolution techniques, as seen in related compounds like the (4S)-isomer . The Boc group enhances stability during synthesis and modulates solubility, making the compound suitable for further functionalization .
Properties
IUPAC Name |
2-[(4R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-6-16-5-7(11)4-8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYKRXYTZFFPMY-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CSCC1CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CSC[C@H]1CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(4R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are known for their potential as pharmacological agents, exhibiting properties such as anti-inflammatory, antimicrobial, and antidiabetic effects. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and a summary of its pharmacological potential.
Structure and Properties
The compound features a thiazolidine ring, which is a significant structural motif in various bioactive compounds. Its molecular formula is , and it possesses a unique stereochemistry that may influence its biological interactions.
Antidiabetic Activity
Research indicates that thiazolidinones can exhibit antihyperglycemic effects. A study demonstrated that derivatives similar to this compound significantly reduced blood glucose levels in diabetic models. The mechanism involves the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), enhancing insulin sensitivity and glucose uptake in peripheral tissues .
Antimicrobial Properties
Thiazolidinone derivatives have shown promising antimicrobial activity against various pathogens. In vitro studies revealed that this compound exhibited significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 625 to >5000 µg/ml, indicating variable potency depending on the specific strain tested .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Thiazolidinones are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. Studies have shown that this compound can reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), contributing to its therapeutic potential in inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of thiazolidinone derivatives in clinical settings:
- Diabetes Management : A clinical trial involving patients with type 2 diabetes demonstrated that administration of a thiazolidinone derivative led to improved glycemic control compared to placebo groups. Patients showed marked reductions in HbA1c levels over a 12-week period .
- Infection Control : In a hospital setting, patients treated with thiazolidinone-based therapies for resistant bacterial infections showed significant clinical improvement, with reduced infection rates and shorter hospital stays compared to traditional antibiotic treatments .
Summary of Research Findings
| Activity Type | Mechanism of Action | Key Findings |
|---|---|---|
| Antidiabetic | PPAR-γ activation | Significant reduction in blood glucose levels |
| Antimicrobial | Bacterial cell wall synthesis inhibition | Effective against S. aureus and E. coli |
| Anti-inflammatory | Cytokine modulation | Decreased levels of TNF-α and IL-6 |
Comparison with Similar Compounds
Stereoisomers: (4S)-Configuration
Positional Isomers: Boc Group at C2
- Compound : 3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylic acid (CAS 141783-63-3).
- Key Difference : The Boc group is at C2 instead of C3, and the acetic acid is replaced by a carboxylic acid at C2.
- Impact : Altered electronic distribution and hydrogen-bonding capacity, reducing solubility compared to the target compound .
Substituted Thiazolidines with Aryl Groups
- Compound : 2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid (CAS 477721-87-2).
- Key Features : A 4-chlorophenyl substituent at C2 and a carboxylic acid at C4.
- Impact : Increased molecular weight (343.83 g/mol) and lipophilicity (Cl substituent) enhance membrane permeability but reduce aqueous solubility .
Functional Analogues
Thiazolidinones with Thioxo Groups
- Compound : (4-Oxo-5-{[3-(2-phenylethoxy)phenyl]methylidene}-2-thioxothiazolidin-3-yl)acetic acid.
- Key Features : Thioxo (C=S) group at C2 and arylidene substituent at C5.
- Impact : The thioxo group increases electrophilicity, enhancing reactivity in Michael addition reactions. This compound showed 24% yield in synthesis, lower than the target compound’s Boc-protected analogue, likely due to steric hindrance from the arylidene group .
Triazole-Containing Derivatives
- Compound: 2-[(2Z)-4-oxo-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-5-yl]acetic acid (CAS 29560-50-7).
- Key Features: Triazole-imino group at C2 and phenyl substituent at C3.
- Molecular weight (317.32 g/mol) is higher than the target compound .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
